molecular formula C10H20N2O2 B11750673 (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11750673
M. Wt: 200.28 g/mol
InChI Key: HQMGSIVIURSYHH-GKAPJAKFSA-N
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Description

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with a complex structure that includes an amino group, a methoxy-substituted pyrrolidine ring, and a methyl-butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that can be functionalized to introduce the amino group and the methoxy-pyrrolidine ring. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and better product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one include other chiral amino ketones and pyrrolidine derivatives. Examples include:

  • ®-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
  • 2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-phenyl-butan-1-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it valuable in the development of enantioselective drugs and catalysts.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2S)-2-amino-1-(3-methoxypyrrolidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H20N2O2/c1-7(2)9(11)10(13)12-5-4-8(6-12)14-3/h7-9H,4-6,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

HQMGSIVIURSYHH-GKAPJAKFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)OC)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)OC)N

Origin of Product

United States

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